molecular formula C13H18ClNO B13892157 4-chloro-N-(2-phenylpropyl)butanamide

4-chloro-N-(2-phenylpropyl)butanamide

Cat. No.: B13892157
M. Wt: 239.74 g/mol
InChI Key: RVDFSMFGBKHXFJ-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-phenylpropyl)butanamide is an organic compound featuring a chlorinated butanamide backbone linked to a 2-phenylpropyl group. The chloro substituent at the fourth carbon of the butanamide chain enhances electrophilicity, while the 2-phenylpropyl moiety introduces steric bulk and aromatic interactions.

Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

4-chloro-N-(2-phenylpropyl)butanamide

InChI

InChI=1S/C13H18ClNO/c1-11(12-6-3-2-4-7-12)10-15-13(16)8-5-9-14/h2-4,6-7,11H,5,8-10H2,1H3,(H,15,16)

InChI Key

RVDFSMFGBKHXFJ-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)CCCCl)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-phenylpropyl)butanamide typically involves the reaction of 4-chlorobutanoyl chloride with 2-phenylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-phenylpropyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the substituent introduced, such as halogenated derivatives.

Scientific Research Applications

4-chloro-N-(2-phenylpropyl)butanamide has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-cancer properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-phenylpropyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The table below compares 4-chloro-N-(2-phenylpropyl)butanamide with structurally related compounds, focusing on substituent variations and reported biological activities:

Compound Name Molecular Formula Substituents/Modifications Biological Activity/Properties Reference
4-Chloro-N-phenylbutanamide C₁₀H₁₂ClNO Phenyl group directly attached to amide Moderate anti-inflammatory activity
4-Chloro-N-(2-nitrophenyl)butanamide C₁₀H₁₁ClN₂O₃ Nitro group at ortho position on phenyl Enhanced reactivity due to electron-withdrawing groups; potential antimicrobial activity
4-Chloro-N-(3-methylphenyl)butanamide C₁₁H₁₄ClNO Methyl group at meta position on phenyl Altered lipophilicity; possible CNS activity
4-(4-Chlorophenoxy)-N-(2-methylpropyl)butanamide C₁₄H₁₈ClNO₂ Phenoxy linker instead of phenylpropyl Reduced potency compared to chloro-phenyl analogs
N-[3-(1H-Benzimidazol-2-yl)propyl]-3-(4-chlorophenyl)butanamide C₂₁H₂₁ClN₄O Benzimidazole ring substitution Enhanced receptor binding due to heterocycle; antitumor potential

Key Trends and Insights

Alkyl Chains: The 2-phenylpropyl group in the target compound introduces greater steric hindrance compared to shorter chains (e.g., methylpropyl in ), which may influence metabolic stability and target selectivity.

Biological Activity :

  • Compounds with aromatic substituents (e.g., phenyl, benzimidazole) exhibit varied activity profiles. For example, benzimidazole-containing analogs show promise in oncology due to their ability to intercalate DNA or inhibit kinases .
  • Anti-inflammatory activity is common in chloro-substituted amides, but potency varies with substituent positioning (e.g., ortho-nitro vs. para-chloro) .

Physicochemical Properties: Lipophilicity increases with alkyl chain length (e.g., butanamide vs. propanamide derivatives), affecting bioavailability. The logP of 4-chloro-N-(3-methylphenyl)butanamide (C₁₁H₁₄ClNO) is likely higher than its shorter-chain analogs, enhancing membrane permeability .

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